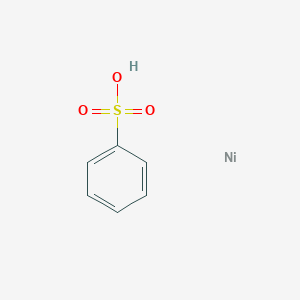

Benzenesulfonic acid nickel salt

描述

This compound is characterized by its blue or green crystalline appearance and is soluble in water but has limited solubility in organic solvents . It is used in various industrial and scientific applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) . The reaction involves the electrophilic aromatic substitution of benzene with sulfur trioxide to form benzenesulfonic acid .

To prepare benzenesulfonic acid nickel (II) salt, nickel hydroxide or nickel sulfate is added to an aqueous solution of benzenesulfonic acid. The mixture is then crystallized to obtain the desired compound .

Industrial Production Methods

Industrial production of benzenesulfonic acid involves continuous sulfonation with oleum or a continuous extraction process . The resulting benzenesulfonic acid is then reacted with nickel salts to produce benzenesulfonic acid nickel (II) salt.

化学反应分析

Types of Reactions

Benzenesulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids, including:

Oxidation: Benzenesulfonic acid can be oxidized to form sulfonyl chlorides using reagents like phosphorus pentachloride.

Reduction: Reduction reactions can convert benzenesulfonic acid to benzene under specific conditions.

Substitution: Benzenesulfonic acid can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Reduction: High temperatures and specific catalysts are required for the reduction of benzenesulfonic acid.

Substitution: Sulfur trioxide and fuming sulfuric acid are used for sulfonation reactions.

Major Products Formed

Sulfonyl Chlorides: Formed through oxidation reactions.

Benzene: Produced through reduction reactions.

Disulfonic Acids: Formed through further sulfonation.

科学研究应用

Nickel Electroplating

Overview

Nickel electroplating is a widely adopted technique used to deposit a layer of nickel onto metal surfaces for decorative and protective purposes. The addition of benzenesulfonic acid nickel salt to plating baths enhances the quality of the deposits.

Mechanism of Action

The presence of this compound in electroplating solutions helps improve the brightness and ductility of nickel deposits. It acts by reducing internal tensile stress and minimizing sulfur content in the deposited nickel, which is crucial for achieving high-quality electroforms for engineering applications .

Concentration Ranges

Optimal concentrations for effective results typically range from 0.1 to 10 grams per liter in various nickel baths, including Watts and sulfamate baths . The compound facilitates the formation of lustrous, low-stress nickel deposits with less than 0.01% sulfur content, which is essential for applications requiring high purity .

Catalytic Applications

Electrocatalysis

this compound has shown potential as a catalyst in various electrochemical reactions. Its ability to facilitate the reduction of metal ions (such as nickel and palladium) to their respective metallic forms has been documented . This catalytic property is valuable in processes requiring metal deposition or conversion.

Hydrogenolysis Reactions

Research indicates that benzenesulfonic acid derivatives can undergo hydrogenolysis at the cathode during electroplating processes. This reaction produces benzene and sulfurous acid or its nickel salt, highlighting the compound's dual role as both a plating agent and a reactive species in electrocatalytic processes .

Industrial Applications

Textile Industry

In textile processing, this compound is utilized as a dyeing assistant and rust remover. Its application helps improve dye quality by acting as a resisting agent against unwanted reactions during dyeing processes .

Cleaning Agents

The compound is also employed in formulations for industrial cleaners and rust removers due to its effectiveness in breaking down metallic oxides and contaminants on surfaces .

Data Table: Properties and Applications

| Property/Application | Details |

|---|---|

| Chemical Name | This compound |

| Electroplating Role | Enhances brightness and ductility of nickel deposits |

| Optimal Concentration Range | 0.1 - 10 grams/liter |

| Sulfur Content in Deposits | < 0.01% |

| Catalytic Activity | Facilitates reduction of metal ions |

| Textile Application | Dyeing assistant; rust remover |

| Cleaning Agent Use | Effective in industrial cleaners |

Case Studies

-

Nickel Plating Innovations

A study demonstrated that incorporating this compound into traditional Watts baths significantly improved the quality of nickel deposits by reducing internal stress and enhancing ductility. The resulting deposits exhibited superior mechanical properties suitable for engineering applications. -

Electrocatalytic Efficiency

Research on electrocatalytic applications highlighted the effectiveness of benzenesulfonic acid derivatives in promoting the reduction of noble metal salts. This property was leveraged to develop more efficient catalytic systems for various chemical reactions.

作用机制

The mechanism of action of benzenesulfonic acid nickel (II) salt involves its ability to act as a catalyst in various chemical reactions. The nickel ion in the compound can coordinate with other molecules, facilitating electron transfer and promoting reaction pathways . This coordination ability makes it effective in catalyzing oxidation-reduction reactions and other chemical processes.

相似化合物的比较

Similar Compounds

Sulfanilic Acid: Another aromatic sulfonic acid with similar properties.

p-Toluenesulfonic Acid: A sulfonic acid with a methyl group attached to the benzene ring.

Uniqueness

Benzenesulfonic acid nickel (II) salt is unique due to its combination of benzenesulfonic acid and nickel, which imparts specific catalytic properties not found in other sulfonic acids. Its solubility in water and limited solubility in organic solvents also distinguish it from other similar compounds .

生物活性

Benzenesulfonic acid nickel salt, a compound formed from the reaction of nickel salts with benzenesulfonic acid, has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms, and applications of this compound, drawing from various studies and research findings.

Overview of this compound

This compound is primarily utilized in electroplating and as an additive in various chemical processes. Its structure allows it to interact with biological systems, leading to a range of biological activities that have been explored in recent research.

1. Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, certain compounds showed effective inhibition against bacteria such as E. coli and S. aureus. For instance, compound 4d demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, while compound 4h had an MIC of 6.63 mg/mL against S. aureus .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4e | C. albicans | 6.63 |

2. Anti-inflammatory Activity

This compound has shown promise in anti-inflammatory applications. In vivo studies demonstrated that certain derivatives could significantly reduce carrageenan-induced paw edema in rats, with reductions noted at 94.69% after three hours . This suggests potential therapeutic uses in treating inflammatory conditions.

3. Antioxidant Properties

The antioxidant capacity of benzenesulfonamide derivatives has also been investigated, with findings indicating that some compounds exhibit comparable activity to well-known antioxidants like Vitamin C . The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound may interact with cellular membranes or specific proteins, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, these compounds can reduce oxidative stress and inflammation.

- Inhibition of Enzymatic Activity : Certain derivatives may inhibit enzymes critical for microbial survival or inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzenesulfonamide derivatives revealed significant activity against various pathogens. The research highlighted the importance of structural modifications in enhancing activity and suggested further exploration into their use as therapeutic agents.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of these compounds in animal models showed promising results in reducing inflammation markers, indicating their potential use in developing new anti-inflammatory drugs.

属性

IUPAC Name |

benzenesulfonic acid;nickel | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S.Ni/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCJFQXGRXFIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.[Ni] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NiO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39819-65-3 | |

| Record name | Benzenesulfonic acid, nickel(2+) salt (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39819-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。